molecular formula C17H18N2O2S B5120245 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide

2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5120245
M. Wt: 314.4 g/mol
InChI Key: VLLBZJCMFVWEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide, also known as TAK-915, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of benzofuran-based molecules and has been shown to have promising effects on the central nervous system.

Mechanism of Action

2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide acts as a selective antagonist of the GABA-A alpha5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region involved in learning and memory. By blocking this receptor, 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide enhances the activity of other receptors that are important for cognitive function.
Biochemical and Physiological Effects:
2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been shown to improve cognitive function in animal models and has demonstrated efficacy in preclinical studies. It has also been shown to have a favorable safety profile in these studies. 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been shown to enhance memory consolidation and retrieval, as well as improve attention and executive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide is its selectivity for the GABA-A alpha5 receptor subtype, which reduces the risk of off-target effects. However, the limited availability of 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide and its relatively high cost may limit its use in laboratory experiments.

Future Directions

There are several future directions for the research on 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide. One area of interest is the potential use of 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective compounds that target the GABA-A alpha5 receptor subtype. Additionally, further research is needed to better understand the mechanism of action of 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide and its effects on other brain regions and neurotransmitter systems.
In conclusion, 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide is a novel compound that has shown promise for its potential use as a treatment for cognitive disorders. Its selectivity for the GABA-A alpha5 receptor subtype and favorable safety profile make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide involves a multi-step process that includes the preparation of the benzofuran and thiazole moieties, followed by their coupling to form the final product. The synthesis of 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide was first reported in 2015 by researchers at Takeda Pharmaceutical Company Limited.

Scientific Research Applications

2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential use as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function in animal models and has demonstrated efficacy in preclinical studies. 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide works by modulating the activity of specific receptors in the brain that are involved in learning and memory.

properties

IUPAC Name

2-(5-tert-butyl-1-benzofuran-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-17(2,3)12-4-5-14-13(9-12)11(10-21-14)8-15(20)19-16-18-6-7-22-16/h4-7,9-10H,8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLBZJCMFVWEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-tert-butyl-1-benzofuran-3-yl)-N-(1,3-thiazol-2-yl)acetamide

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